N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide” is not explicitly provided in the sources I have accessed .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the sources I have accessed .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I have accessed .Scientific Research Applications
1. Chemical Synthesis and Process Improvement
The chemical compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which is structurally related to the queried compound, has demonstrated potential antitumor effects along with significant bioactivities. It was synthesized using commercially available materials, revealing the process of chemical synthesis and improvements in yield and purity (H. Bin, 2015).
2. Anticancer Applications
A series of benzamide derivatives, including compounds similar to the queried compound, have been designed and synthesized for anticancer evaluations. These derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).
3. Antiplasmodial Activities
Research on N-acylated furazan-3-amines, including benzamides, has demonstrated activity against strains of Plasmodium falciparum, the causative agent of malaria. This study underscores the significance of benzamides in developing anti-malarial drugs (Theresa Hermann et al., 2021).
4. Anti-Tubercular Properties
Research on derivatives of benzamides, including compounds structurally similar to the queried compound, has revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights their potential as scaffolds for developing new anti-tubercular drugs (Urja D. Nimbalkar et al., 2018).
5. Role in Polymer Synthesis
Studies have shown that benzamide derivatives can be used in the synthesis of well-defined aromatic polyamides and block copolymers, indicating their utility in materials science and polymer chemistry (T. Yokozawa et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)15-9-5-13(6-10-15)19(27)25-16-11-7-14(8-12-16)20-26-17-3-1-2-4-18(17)28-20/h1-12H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTHVPMBPFBXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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